molecular formula C30H35F2N3O B1675316 Lidoflazine CAS No. 3416-26-0

Lidoflazine

Katalognummer B1675316
CAS-Nummer: 3416-26-0
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: ZBIAKUMOEKILTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lidoflazine is a piperazine calcium channel blocker . It is a coronary vasodilator with some antiarrhythmic action . Lidoflazine was discovered at Janssen Pharmaceutica in 1964 .


Molecular Structure Analysis

The molecular structure of Lidoflazine is C30H35F2N3O . The average weight is 491.627 and the monoisotopic weight is 491.274819085 .


Chemical Reactions Analysis

Lidoflazine interacts with various drugs. For example, the serum concentration of Lidoflazine can be increased when it is combined with Abametapir . The risk or severity of hypoglycemia can be increased when Lidoflazine is combined with Acarbose .


Physical And Chemical Properties Analysis

Lidoflazine has a melting point of 159 to 161 °C . It is almost insoluble in water (<0.01%), but very soluble in chloroform (>50%) .

Wissenschaftliche Forschungsanwendungen

High Affinity Blocker of HERG K(+) Channel

Lidoflazine, recognized as an antianginal calcium channel blocker, has been found to inhibit the current through the rapid delayed rectifier K(+) channel alpha subunit (HERG), which is linked to drug-induced QT prolongation. The drug exhibits high affinity blockade of HERG channels, suggesting this as the molecular mechanism behind QT interval prolongation observed with lidoflazine use (Ridley et al., 2004).

Rate-dependent Action in Cardiovascular Tissue

Lidoflazine's beneficial effect on reducing heart rate increment during exercise has been demonstrated through micro-electrode recording in guinea-pig sino-atrial node and sheep Purkinje fibres. The drug is proposed to slow the heart by reducing the conductance of the 'if' channel, possibly through a reduction in intracellular calcium concentration (Hart & Dukes, 1984).

Cardiovascular Pharmacology

Lidoflazine acts as a specific, orally active, and long-acting coronary vasodilating agent by directly affecting the smooth muscles of coronary vessels. Its unique chemical structure differentiates it from other known coronary vasodilators (Schaper et al., 1966).

Cerebral Blood Flow and Ischemia

Studies investigating lidoflazine's effect on cerebral blood flow following ischemia have shown that it does not significantly alter regional or total cerebral blood flow post-ischemia, challenging the hypothesis of perfusion preservation as a mechanism for neurologic injury amelioration after ischemia (Dean et al., 1984).

Cardioprotective Effects

Research on lidoflazine's cardioprotective effects during normothermic global ischemia in dogs suggests a marked augmentation in tolerance to ischemia. Lidoflazine-treated dogs showed significant recovery and prevention of ischemic period lesions upon reperfusion, indicating its potential for myocardial protection (Flameng et al., 1981).

Enhancement of Coronary Vasodilation

Lidoflazine significantly enhances the coronary vasodilating action of adenosine and ATP, suggesting a potential role in improving coronary blood flow during cardiac stress or ischemia. The drug intensifies vasodilation up to 150 times, indicative of its powerful effect on coronary vessels (Afonso et al., 1968).

Zukünftige Richtungen

The future directions of Lidoflazine are not clear as the drug entry in DrugBank is scheduled to be annotated soon .

Eigenschaften

IUPAC Name

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAKUMOEKILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045377
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidoflazine

CAS RN

3416-26-0
Record name Lidoflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidoflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidoflazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidoflazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidoflazine
Reactant of Route 2
Reactant of Route 2
Lidoflazine
Reactant of Route 3
Reactant of Route 3
Lidoflazine
Reactant of Route 4
Reactant of Route 4
Lidoflazine
Reactant of Route 5
Lidoflazine
Reactant of Route 6
Lidoflazine

Citations

For This Compound
3,930
Citations
Brain Resuscitation Clinical Trial II Study … - New England Journal …, 1991 - Mass Medical Soc
… randomly assigned to receive three doses of lidoflazine, an experimental calcium-entry blocker… (1 mg per kilogram of body weight) of lidoflazine and two subsequent doses (0.25 mg per …
Number of citations: 316 www.nejm.org
PM Vanhoutte, JM Van Nueten - Cardiovascular Drug Reviews, 1983 - Wiley Online Library
… The hemodynamic properties of lidoflazine, as observed in patients with angina pectoris, … Of the different factors which determine the ability of'the heart to perform work (59), lidoflazine …
Number of citations: 7 onlinelibrary.wiley.com
JM Ridley, PC Dooley, JT Milnes, HJ Witchel… - Journal of molecular and …, 2004 - Elsevier
… The effect of command voltage on the drug’s action suggested that lidoflazine … of lidoflazine, whilst the F656A mutation also reduced blocking potency. We conclude: first, that lidoflazine …
Number of citations: 60 www.sciencedirect.com
M Miyahara, O Iimura, M Yokoyama… - The Tohoku Journal of …, 1969 - jstage.jst.go.jp
… Recently, we administered a large dose of lidoflazine (90mg three times a day) to a patient … Our results show that lidoflazine has an excellent defibrillating effect when its initial dose is …
Number of citations: 15 www.jstage.jst.go.jp
F De Clerck - Thrombosis and Haemostasis, 1972 - thieme-connect.com
… rich plasma with lidoflazine or with … lidoflazine and by dipyridamole. Experiments on biphasic ADP aggregation and C 14 -serotonin release during aggregation show that lidoflazine …
Number of citations: 11 www.thieme-connect.com
W Flameng, W Daenen, M Borgers, F Thone… - Circulation, 1981 - Am Heart Assoc
The cardioprotective effects of lidoflazine, a drug with calcium homeostatic properties, were investigated in dogs subjected to 1 hour of normothermic global ischemia, followed by …
Number of citations: 100 www.ahajournals.org
AP IJzerman, KH Thedinga, AFCM Custers… - European Journal of …, 1989 - Elsevier
A new series of compounds related to the nucleoside transport inhibitors, lidoflazine and mioflazine, is introduced. The influence of this derivatives on nucleoside-specific transport …
Number of citations: 36 www.sciencedirect.com
DA Griffith, AR Conant, SM Jarvis - Biochemical pharmacology, 1990 - Elsevier
… of novel compounds related to lidoflazine and mioflazine was … of less than 10 nM by lidoflazine, mioflazine, soluflazine and … was also inhibited by lidoflazine, mioflazine, soluflazine and …
Number of citations: 27 www.sciencedirect.com
RE Rosenthal, F Hamud, G Fiskum… - Journal of Cerebral …, 1987 - journals.sagepub.com
Mitochondrial degradation is implicated in the irreversible cell damage that can occur during cerebral ischemia and reperfusion. In this study, the effects of 10 min of ventricular …
Number of citations: 291 journals.sagepub.com
GS Liu, M Borgers, R Xhonneux… - Drug Development …, 1986 - Wiley Online Library
… taken as parameters, the protective effects of mioflazine were greater than that of lidoflazine. … paired experiment for the lidoflazine and mioflazine groups. The lidoflazine-treated hearts …
Number of citations: 13 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.